molecular formula C9H11N3O B15240642 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B15240642
M. Wt: 177.20 g/mol
InChI Key: QNLOLWIEGGEWRK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-methyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-5-3-4-13-8(5)7-6(2)9(10)12-11-7/h3-4H,1-2H3,(H3,10,11,12)

InChI Key

QNLOLWIEGGEWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=C(C(=NN2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in various substituted pyrazoles with different functional groups.

Scientific Research Applications

4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the substituent at the 3-position of the pyrazole ring. This variation significantly impacts physicochemical properties, spectroscopic behavior, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methylfuran C₉H₁₁N₃O 177.2 Oxygen-containing heterocycle; moderate polarity, potential H-bond acceptor.
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine 2-(Trifluoromethyl)phenyl C₁₀H₈F₃N₃ 227.19 Electron-withdrawing CF₃ group; enhanced lipophilicity .
4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine 2-Thienyl C₈H₉N₃S 179.24 Sulfur-containing heterocycle; altered electronic properties vs. furan .
4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl + 4-fluorophenyl C₂₀H₁₆FN₅ 345.37 Dual aromatic systems; potential kinase inhibition .
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazolyl + tolyl C₁₄H₁₅N₅S 285.37 Thiazole ring; possible π-π stacking interactions .

Spectroscopic and Computational Insights

  • NMR Chemical Shifts :

    • Substituents influence electron density distribution. For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () showed tautomerism-dependent shifts, with DFT calculations (B3LYP functional) accurately predicting ¹H/¹³C NMR spectra .
    • The 3-methylfuran group in the target compound may induce deshielding effects on adjacent protons due to electron-withdrawing oxygen, contrasting with thienyl’s sulfur-related shielding .
  • Tautomerism: Pyrazole-amine derivatives often exhibit tautomerism. In 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, enolic and keto forms were computationally validated, with methyl groups stabilizing specific tautomers .

Physicochemical and Industrial Considerations

  • Solubility and Purity :

    • The target compound is listed with ≥95% purity (), comparable to analogs like 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine ().
    • Fluorinated derivatives (e.g., ) exhibit higher molecular weights and altered solubility profiles due to fluorine’s electronegativity .
  • Stability :

    • Hydrochloride salts (e.g., 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride , ) enhance stability for storage but may affect bioavailability .

Biological Activity

4-Methyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine is a compound with notable biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C9H11N3OC_9H_{11}N_3O with a molecular weight of approximately 177.20 g/mol. The structural features include:

  • Methyl group at the 4-position
  • 3-Methylfuran-2-yl substituent at the 3-position

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(5-Methylfuran-2-YL)-1H-pyrazol-5-amineLacks methyl group at the 4-positionDifferent substitution pattern affects reactivity
4-Methyl-3-(Furan-2-YL)-1H-pyrazol-5-amineLacks methyl group on the furan ringAlters biological activity potential
4-Methyl-3-(5-Methylthiophen-2-YL)-1H-pyrazol-5-aminoContains thiophene instead of furanDifferent electronic properties may influence activity

The unique substitution pattern significantly influences its chemical reactivity and biological activity compared to similar compounds .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains. The exact mechanisms are still under investigation, but it is believed that the compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been hypothesized that the pyrazole ring structure could interact with inflammatory mediators, potentially reducing inflammation in various models.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The compound's ability to induce apoptosis in cancer cells has been a focal point of research .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated its effect on MCF-7 cells, revealing an IC50 value in the sub-micromolar range, indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another study assessed its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA/RNA : Potential interactions with nucleic acids may lead to disruptions in replication or transcription processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The choice of synthetic route can influence yield and purity, which are critical for biological evaluation.

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